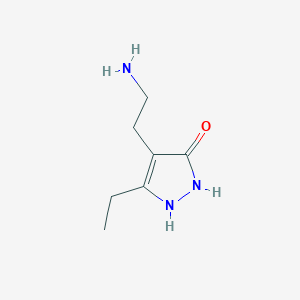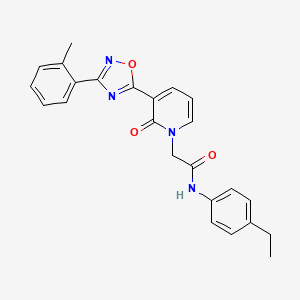![molecular formula C24H26N4O4S B2496765 N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide CAS No. 1023815-60-2](/img/structure/B2496765.png)
N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide often involves multi-step chemical reactions, including aminolysis of activated acids and alkylation processes. For example, compounds within this family have been synthesized through the aminolysis of activated by thionyl chloride or carbonyldiimidazole [(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)-thio]acetic acids and subsequent alkylation of potassium salts with N-cycloalkyl-(cycloalkylaryl)-2-chloroacetamides (Berest et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by complex ring systems, including imidazo[1,2-c]quinazolin and thiadiazole fragments, which are pivotal for their biological activity. The structural determination is usually carried out using techniques like NMR, LC-MS, and EI-MS analysis (Kovalenko et al., 2012).
Chemical Reactions and Properties
These compounds can undergo various chemical reactions, including cycloaddition and alkylation, to yield novel derivatives with potential biological activities. The chemical reactivity often involves interactions with different functional groups leading to the formation of compounds with diverse pharmacological properties (Kornicka et al., 2004).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability are crucial for the pharmacokinetic profile of these compounds. However, specific details on the physical properties of N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide were not found in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity with biological targets, are central to the compound's pharmacological effects. While direct information on N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide is limited, related compounds have shown interactions with various biological receptors and enzymes, influencing their therapeutic potential (Berest et al., 2011; Kovalenko et al., 2012).
科学的研究の応用
Anticancer Activity
Research on compounds structurally related to N-(2,4-dimethoxyphenyl)-2-[(2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide has shown significant potential in anticancer applications. For instance, certain N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides have demonstrated in vitro anticancer activity, particularly against non-small cell lung and CNS cancer cell lines. Compound 4.10, within this research, was notably effective, showcasing high selectivity and potency (Berest et al., 2011). Another study highlighted the synthesis of trimethoxyanilides based on 4(3H)-quinazolinone scaffolds, where compounds exhibited broad-spectrum antitumor efficiency across various tumor subpanels. Specific compounds showed selective effectiveness against particular cancer cell lines, including renal cancer and NSC lung cancer (Mohamed et al., 2016).
Cytotoxicity and Molecular Docking Studies
Further research into similar quinazolinone analogs has revealed insights into their cytotoxic properties and molecular interactions. A novel series of 3-benzyl-substituted-4(3H)-quinazolinones exhibited broad-spectrum antitumor activity with significant potency compared to the positive control, 5-FU. These compounds were also subject to molecular docking studies to explore their interactions at the molecular level (Al-Suwaidan et al., 2016). Another investigation into substituted 2-[(2-Oxo-2H-[1,2,4]triazino [2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments found considerable cytotoxicity in the compounds tested. Specific compounds displayed significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines, underlining the potential of these chemical structures in therapeutic applications (Kovalenko et al., 2012).
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[[2-(2-methylpropyl)-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-14(2)11-19-23(30)28-22(26-19)16-7-5-6-8-17(16)27-24(28)33-13-21(29)25-18-10-9-15(31-3)12-20(18)32-4/h5-10,12,14,19H,11,13H2,1-4H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAONPPDFNVAQRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-{[2-(2-methylpropyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-8-phenethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)
![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)


![N-(isochroman-3-ylmethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2496692.png)


![7-Thia-1-azaspiro[3.5]nonane hydrochloride](/img/structure/B2496697.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)

![2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2496705.png)